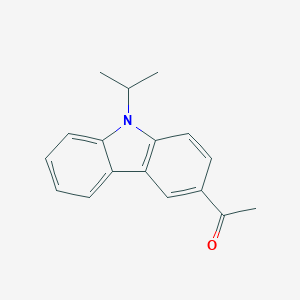
Bis(2-pyridyl) ketone oxime
概要
説明
Di-2-pyridyl ketone oxime forms hexanuclear clusters with extremely rare manganese oxidation-state combinations. It forms neutral binuclear and cationic trinuclear, pentanuclear or hexanuclear complexes in copper chemistry.
作用機序
Target of Action
Di-2-Pyridyl Ketoxime, also known as Di-2-pyridylketoxime, Bis(2-pyridyl) ketone oxime, or di-2-Pyridyl ketone oxime, is a unique member of the 2-pyridyl ketoximes family . The primary targets of this compound are Cadmium (II) complexes . These complexes have been used as models for the solvent extraction of toxic metal ions from aqueous environments .
Mode of Action
The compound interacts with its targets through its substituent on the oxime carbon, which bears another potential donor site, i.e., a second 2-pyridyl group . This unique structure allows it to form complexes with Cadmium (II) halides .
Biochemical Pathways
The coordination chemistry of 2-pyridyl ketoximes, including Di-2-Pyridyl Ketoxime, continues to attract the interest of many inorganic chemistry groups around the world . The compound’s interaction with Cadmium (II) complexes affects the solvent extraction process of this toxic metal ion from aqueous environments .
Pharmacokinetics
Its unique structure and ability to form complexes with cadmium (ii) halides suggest that it may have unique pharmacokinetic properties .
Result of Action
The compound’s action results in the formation of complexes with Cadmium (II) halides . These complexes consist of structurally similar 1D zigzag chains . Neighboring Cadmium (II) atoms are alternately doubly bridged by halogeno and Di-2-Pyridyl Ketoxime ligands .
Action Environment
The action of Di-2-Pyridyl Ketoxime is influenced by environmental factors such as the presence of Cadmium (II) halides . The compound’s efficacy and stability may also be affected by these factors .
生化学分析
Biochemical Properties
Di-2-Pyridyl Ketoxime has been found to interact with various metals to form chelates. For instance, it reacts with gold to form a water-soluble chelate . It also forms a complex with iron (II) that is stable and exhibits an absorption maxima in an alkaline citrate medium .
Cellular Effects
The cellular effects of Di-2-Pyridyl Ketoxime are largely dependent on the specific metal ions it interacts with. For instance, its complex with cadmium (II) has been used as a model for solvent extraction of this toxic metal ion from aqueous environments .
Molecular Mechanism
At the molecular level, Di-2-Pyridyl Ketoxime exerts its effects through binding interactions with metal ions. It forms chelates with these ions, which can then be extracted or detected using various methods .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Di-2-Pyridyl Ketoxime can change over time. For instance, its complex with gold is stable and can be detected spectrophotometrically .
Metabolic Pathways
Di-2-Pyridyl Ketoxime is involved in the metabolic pathways of certain metal ions. For instance, it forms a complex with cadmium (II), which can then be extracted from aqueous environments .
特性
IUPAC Name |
N-(dipyridin-2-ylmethylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c15-14-11(9-5-1-3-7-12-9)10-6-2-4-8-13-10/h1-8,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOQKBNABUIDIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=NO)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30935391 | |
| Record name | N-[Di(pyridin-2-yl)methylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30935391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1562-95-4 | |
| Record name | Di-2-pyridinylmethanone oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1562-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di-2-pyridylketoxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001562954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1562-95-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155179 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[Di(pyridin-2-yl)methylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30935391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-pyridyl) ketone oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.864 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DI-2-PYRIDYL KETONE OXIME | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CW6XQN622 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of di-2-pyridyl ketone oxime?
A1: Di-2-pyridyl ketone oxime has the molecular formula C11H9N3O and a molecular weight of 211.22 g/mol.
Q2: What are the key spectroscopic features of di-2-pyridyl ketone oxime?
A2: Key spectroscopic features include characteristic bands in the infrared (IR) spectrum corresponding to the C=N, N-O, and O-H stretching vibrations. The 1H and 13C nuclear magnetic resonance (NMR) spectra provide valuable information about the structure and environment of the different protons and carbon atoms in the molecule. []
Q3: How does di-2-pyridyl ketone oxime interact with metal ions?
A3: Di-2-pyridyl ketone oxime acts as a multidentate ligand, typically coordinating to metal ions through its nitrogen atoms from the pyridyl rings and the oxygen atom from the oxime group. The exact coordination mode can vary depending on the metal ion, its oxidation state, and the presence of other ligands in the system. [, , , , , , , ]
Q4: What types of metal complexes can be formed with di-2-pyridyl ketone oxime?
A4: Di-2-pyridyl ketone oxime can form a wide range of metal complexes, including mononuclear, dinuclear, trinuclear, tetranuclear, pentanuclear, and even hexanuclear and larger clusters. These complexes exhibit diverse structural motifs and magnetic properties, making them of interest for various applications, such as catalysis, magnetism, and materials science. [, , , , , , , , , , ]
Q5: What factors influence the nuclearity and structure of di-2-pyridyl ketone oxime metal complexes?
A5: Several factors can influence the nuclearity and structure of the resulting metal complexes. These factors include:
Q6: Does di-2-pyridyl ketone oxime exhibit catalytic activity?
A6: While di-2-pyridyl ketone oxime itself might not be a highly active catalyst, its metal complexes have shown potential in various catalytic reactions. For example, ruthenium complexes containing di-2-pyridyl ketone oxime have been investigated for their activity in DNA cleavage reactions. []
Q7: What types of reactions can be catalyzed by di-2-pyridyl ketone oxime metal complexes?
A7: Research on the catalytic applications of di-2-pyridyl ketone oxime metal complexes is ongoing. Potential catalytic applications include oxidation, reduction, and hydrolysis reactions. Further research is needed to fully explore the catalytic potential of these complexes and optimize their activity and selectivity for specific reactions.
Q8: How is di-2-pyridyl ketone oxime used in analytical chemistry?
A8: Di-2-pyridyl ketone oxime has been explored as a reagent for the spectrophotometric determination of metal ions, particularly iron(II) and gold(III). The formation of colored complexes with these metal ions allows for their quantitative determination using UV-Vis spectrophotometry. [, ]
Q9: Have computational methods been applied to study di-2-pyridyl ketone oxime and its metal complexes?
A9: Yes, computational methods, such as density functional theory (DFT) calculations, can be employed to study the electronic structure, bonding, and spectroscopic properties of di-2-pyridyl ketone oxime and its metal complexes. These calculations provide valuable insights into the factors governing complex stability, reactivity, and magnetic behavior. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-(Dimethylamino)phenyl]-2-[2-[4-(dimethylamino)phenyl]-1,3-dioxoinden-2-yl]indene-1,3-dione](/img/structure/B73671.png)







![1-Ethenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B73685.png)





